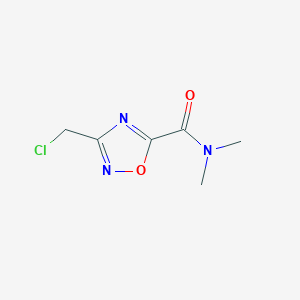![molecular formula C13H16Cl2N2 B1521239 [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride CAS No. 1185300-46-2](/img/structure/B1521239.png)
[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Overview
Description
“[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” is a chemical compound with the molecular formula C13H16Cl2N2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O.2ClH/c1-16-12-4-2-10 (3-5-12)13 (14)11-6-8-15-9-7-11;;/h2-9,13H,14H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 271.185 Da .Scientific Research Applications
Synthesis of Derivatives
- The compound has been used in the synthesis of various derivatives. For instance, it was involved in reactions leading to the formation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles (Al-Issa, 2012).
Analysis in Environmental Studies
- This compound has been utilized in environmental studies, specifically in the analysis of primary and secondary aliphatic amines in wastewater and surface water. It is often detected and quantified after derivatization with agents like benzenesulfonyl chloride (Sacher, Lenz, & Brauch, 1997).
Chemical Reaction Kinetics
- In studies on chemical kinetics, this compound has been used to investigate the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solutions, providing insight into reaction mechanisms and rate-determining steps (Castro, Ruiz, Salinas, & Santos, 1999).
Food Chemistry
- Research in food chemistry has utilized this compound to identify precursors and intermediates in the formation of heterocyclic aromatic amines like PhIP, which are mutagens found in cooked food (Zöchling & Murkovic, 2002).
Quantum Chemical Calculations
- The compound is also used in quantum chemical calculations and investigations based on non-covalent interactions, aiding in the synthesis and characterization of novel compounds (Zhang et al., 2018).
Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential antioxidant and anti-breast cancer activities (Prasad et al., 2013).
Neurotoxicity Studies
- It has been utilized in studies investigating the role of N-methyltransferases in neurotoxicity, especially in relation to metabolites of substances like MPTP and other 4-substituted pyridines present in the environment (Ansher, Cadet, Jakoby, & Baker, 1986).
Properties
IUPAC Name |
(4-methylphenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQSZKDWMPGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)





![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)

![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)

